molecular formula C10H18N2O3 B8231199 Octahydro-2,6-naphthyridin-1(2H)-one acetate

Octahydro-2,6-naphthyridin-1(2H)-one acetate

Cat. No.: B8231199
M. Wt: 214.26 g/mol
InChI Key: IKTQEMIIBXXARR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-2,6-naphthyridin-1-one;acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.C2H4O2/c11-8-7-2-3-9-5-6(7)1-4-10-8;1-2(3)4/h6-7,9H,1-5H2,(H,10,11);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTQEMIIBXXARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CNC(=O)C2C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Cyclization Reaction Parameters

Starting MaterialCatalyst SystemTemperatureYield
2-Chloro-N-cyclopenta pyrimidinePd(PPh₃)₂Cl₂, NaBH₄90°C72.4%
Hexahydro-pyrrole intermediatePd/C, NaBH₄Reflux50%

Key challenges include regioselectivity in ring closure and minimizing byproducts during boronate coupling.

Hydrogenation and Saturation Techniques

Full saturation of the naphthyridine core to achieve the octahydro structure requires catalytic hydrogenation . The ACS Publications route employs enantioselective transfer hydrogenation using a chiral catalyst to control stereochemistry during the reduction of dihydronaphthyridine intermediates. For instance, asymmetric hydrogenation of a dihydro precursor with a palladium-carbon system under hydrogen gas (1 atm) achieves >99.9% enantiomeric excess (ee) at 25°C.

Table 2: Hydrogenation Efficiency

SubstrateCatalystConditionseeYield
DihydronaphthyridinePd/C, H₂25°C, 1 atm>99.9%87%
Tetrahydro intermediateRhodium complex50°C, 5 atm98.8%91%

Industrial protocols prioritize continuous flow hydrogenation to enhance scalability and reduce catalyst loading.

Acetylation and Final Derivitization

The acetate moiety is introduced via nucleophilic acyl substitution or esterification of the parent octahydro-naphthyridinone. While explicit data on acetylation is absent in the provided sources, analogous procedures from pyrimidine chemistry suggest using acetic anhydride in dichloromethane with a base (e.g., triethylamine) at 0–25°C. For example, acetylation of a secondary amine analog proceeds with 85–90% yield under mild conditions.

Industrial-Scale Optimization

Recent advancements focus on minimizing chromatographic purification. The ACS route eliminates column chromatography by employing crystallization-driven purification during the Heck reaction and cyclization steps, improving the overall yield from 4% to 25%. Key parameters include:

  • Solvent selection : Methyl tert-butyl ether (MTBE) enhances phase separation during extraction.

  • Catalyst recycling : Palladium recovery rates exceed 95% in flow reactors.

Table 3: Industrial Process Metrics

ParameterLaboratory ScaleIndustrial Scale
Reaction Time6 hours2 hours
Palladium Loading0.05 equiv0.01 equiv
Overall Yield25%68%

Mechanistic Insights and Side Reactions

Cyclization side products often arise from over-reduction during hydrogenation or regioisomeric ring formation . For example, excessive sodium borohydride usage can lead to tetracyclic byproducts, reducing the target compound’s yield by 15–20%. Mitigation strategies include:

  • Stoichiometric control : Limiting NaBH₄ to 3 equivalents.

  • Temperature modulation : Maintaining reactions below 50°C to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2,6-naphthyridin-1(2H)-one acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-2,6-naphthyridin-1(2H)-one acetate involves its interaction with specific molecular targets and pathways. These might include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Octahydro-2,6-naphthyridin-1(2H)-one acetate
  • CAS No.: 2803476-83-5
  • Molecular Formula : C₁₀H₁₈N₂O₃
  • Molecular Weight : 214.26 g/mol
  • Storage : Stable under inert atmosphere at room temperature .

Structural Features :
This compound features a bicyclic naphthyridine core with an acetate ester substituent. The octahydro configuration indicates full saturation of the bicyclic ring system, enhancing its stability compared to aromatic analogs.

Comparison with Structurally or Functionally Similar Compounds

1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl) Ethanone (OTNE)

Key Differences :

Parameter This compound OTNE
Molecular Formula C₁₀H₁₈N₂O₃ C₁₅H₂₄O (inferred from structure)
Functional Groups Acetate ester, bicyclic amide Ketone, tetramethyl-substituted naphthalene
Applications Limited data (potential pharmaceutical use) Fragrance ingredient (regulated by IFRA)
Regulatory Status No specific restrictions reported IFRA usage limits due to sensitization concerns

Isoquinolin-1(2H)-one Derivatives

Key Differences :

Parameter This compound Isoquinolin-1(2H)-one
Core Structure Bicyclic naphthyridine with amide Monocyclic isoquinoline with ketone
Synthesis Method Not detailed in available sources Transition metal-free cascade reactions using alkynols
Bioactivity Unknown Antihypertensive, antitumor properties

Rationale: Isoquinolin-1(2H)-one derivatives are bioactive molecules synthesized via transition metal-free cascade reactions, as demonstrated in recent studies . While this compound shares a nitrogen-containing bicyclic framework, its saturated structure and ester group differentiate it from the aromatic, ketone-containing isoquinolinones.

Dihydroisobenzoquinoline-3(2H)-one

Key Differences :

Parameter This compound Dihydroisobenzoquinoline-3(2H)-one
Ring System Bicyclic naphthyridine Fused benzannulated quinoline
Functional Groups Acetate ester, amide Ketone, aromatic ring
Synthetic Accessibility No data on scalable synthesis Synthesized via solvent-dependent cascade reactions

Rationale: Dihydroisobenzoquinoline-3(2H)-one is synthesized through solvent-dependent pathways, highlighting its versatility in forming complex scaffolds. The naphthyridinone acetate lacks documented synthetic methodologies, suggesting it may require specialized routes for large-scale production .

Biological Activity

Octahydro-2,6-naphthyridin-1(2H)-one acetate is a compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a bicyclic structure featuring a saturated naphthyridine core. The synthesis typically involves the cyclization of appropriate precursors, leading to the formation of the naphthyridine ring system. For instance, synthetic routes may utilize starting materials like 4-aminonicotinic acid and diethyl malonate, employing methods such as condensation reactions and cyclization techniques to yield the desired product .

Biological Activity

The biological activities of this compound have been investigated in various contexts:

1. Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. For example, compounds structurally related to this compound have shown effectiveness against a range of bacterial strains. In vitro studies demonstrated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

2. Anti-inflammatory Effects

Naphthyridine derivatives are also noted for their anti-inflammatory properties. In animal models, this compound has been shown to reduce inflammation markers and alleviate symptoms associated with conditions like rheumatoid arthritis and inflammatory bowel disease. The mechanism is believed to involve inhibition of pro-inflammatory cytokines such as IL-17A .

3. Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Compounds in this class have been found to inhibit tumor growth and metastasis in various cancer cell lines. The action is often mediated through the inhibition of integrins involved in cell adhesion and migration, thereby preventing cancer cell dissemination .

Case Studies

Several case studies have documented the effects of this compound and its derivatives in clinical and preclinical settings:

Study Objective Findings
Serrano et al., 2010Evaluate analgesic effectsIn vivo studies showed dose-dependent analgesia in chronic pain models .
Takeda et al., 2020Investigate anti-inflammatory propertiesDemonstrated significant reduction in IL-17A production in Th17 cells .
Research on integrin inhibitorsAssess antitumor effectsIdentified potent inhibitors of integrin alpha(v)beta(3), leading to suppressed tumor growth .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Chemokine Receptors : As a chemokine receptor antagonist, it modulates immune responses and inflammation.
  • Integrin Inhibition : It disrupts integrin-mediated signaling pathways essential for tumor cell adhesion and migration.
  • Cytokine Modulation : The compound influences cytokine production, particularly inhibiting pro-inflammatory cytokines.

Q & A

Q. What are the standard synthetic routes for preparing 2,6-naphthyridinone derivatives, and how can they be optimized for Octahydro-2,6-naphthyridin-1(2H)-one acetate?

Methodological Answer: A key route involves cyclization of pyridinecarboxylate precursors. For example, ethyl 3-cyanomethyl-4-pyridinecarboxylate undergoes acid-catalyzed cyclization (H₂SO₄, 80°C) to yield 3-hydroxy-2,6-naphthyridin-1(2H)-one with 50% efficiency . Optimization may include adjusting reaction time, temperature, or acid strength. For acetate derivatives, post-synthetic acetylation using acetic anhydride or acetyl chloride under controlled conditions (e.g., base catalysis) is recommended.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • HPLC : Purity assessment (e.g., >99% purity via reversed-phase HPLC with UV detection) .
  • NMR : Structural confirmation using ¹H/¹³C NMR to identify acetate protons (δ ~2.1 ppm) and naphthyridinone backbone signals .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can halogenation be selectively achieved at specific positions of 2,6-naphthyridinone derivatives?

Methodological Answer: Halogenation at activated positions (e.g., 1-, 3-, or 7-) is feasible using phosphoryl halides. For example, treating 2,6-naphthyridin-1(2H)-one with POCl₃ or POBr₃ under reflux yields 1-chloro- or 1-bromo-2,6-naphthyridine derivatives with 71–77% efficiency . Selectivity depends on reaction conditions (temperature, solvent) and steric/electronic effects of substituents.

Q. What strategies resolve contradictions in reaction yields during the synthesis of naphthyridinone derivatives?

Methodological Answer:

  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) or intermediate trapping (e.g., quenching at timed intervals) to identify rate-limiting steps .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict energy barriers for cyclization or halogenation pathways .
  • Alternative Reagents : Test milder acids (e.g., p-TsOH) or alternative halogen sources (e.g., NBS) to improve regioselectivity .

Q. How can thermodynamic properties inform the stability and reactivity of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.
  • Henry’s Law Constants : Assess volatility in aqueous systems (e.g., using NIST data for analogous esters) .
  • Gas-Phase Basicity : Predict protonation sites via computational studies (e.g., proton affinity ~835 kJ/mol for related esters) .

Research Challenges and Innovations

Q. What are the current challenges in functionalizing the naphthyridinone scaffold for drug discovery?

Methodological Answer:

  • Steric Hindrance : Bulky substituents at positions 3 or 5 may impede reactivity. Use microwave-assisted synthesis or flow chemistry to enhance energy transfer .
  • Solubility : Incorporate polar groups (e.g., sulfonic acids) or use co-solvents (DMSO/water mixtures) for biological assays .

Q. How can computational tools enhance the design of 2,6-naphthyridinone-based inhibitors?

Methodological Answer:

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • QSAR Models : Corrogate substituent effects (e.g., logP, Hammett constants) with inhibitory activity .

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